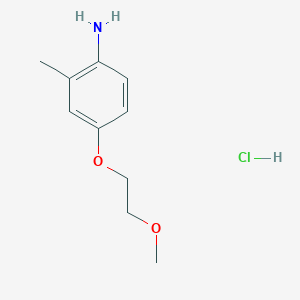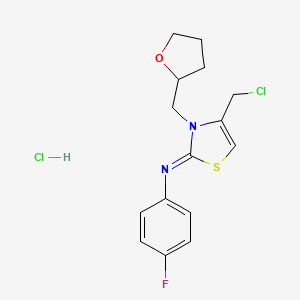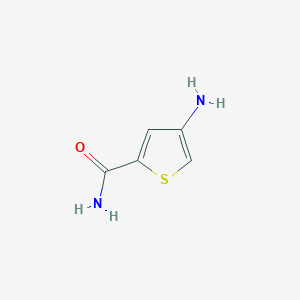
4-アミノチオフェン-2-カルボキサミド
概要
説明
4-Aminothiophene-2-carboxamide is a chemical compound characterized by its molecular formula C₅H₆N₂OS. It is a derivative of thiophene, featuring an amino group and a carboxamide group attached to the thiophene ring
科学的研究の応用
4-Aminothiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
4-Aminothiophene-2-carboxamide is a derivative of thiophene, a five-membered heterocyclic compound . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of biological effects . The specific interactions of 4-Aminothiophene-2-carboxamide with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiophene derivatives, including 4-Aminothiophene-2-carboxamide, are known to affect various biochemical pathways due to their broad spectrum of biological activities . .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they can induce a range of molecular and cellular effects .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
4-Aminothiophene-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 4-Aminothiophene-2-carboxamide has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells . The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which stabilize the protein-ligand complex and enhance its biological activity .
Cellular Effects
The effects of 4-Aminothiophene-2-carboxamide on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Aminothiophene-2-carboxamide can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, this compound has been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby impacting overall cell function . The influence on cellular metabolism includes changes in the levels of metabolites and the flux through metabolic pathways .
Molecular Mechanism
At the molecular level, 4-Aminothiophene-2-carboxamide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, 4-Aminothiophene-2-carboxamide has been shown to inhibit enzyme activity by binding to the active site and preventing substrate access . This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 4-Aminothiophene-2-carboxamide can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For example, 4-Aminothiophene-2-carboxamide may degrade into inactive metabolites over time, reducing its efficacy . Additionally, prolonged exposure to the compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Aminothiophene-2-carboxamide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antimicrobial activity . At higher doses, 4-Aminothiophene-2-carboxamide can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response .
Metabolic Pathways
4-Aminothiophene-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active or inactive metabolites . The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism . For instance, 4-Aminothiophene-2-carboxamide may enhance or inhibit specific metabolic pathways, leading to changes in the production and utilization of key metabolites .
Transport and Distribution
The transport and distribution of 4-Aminothiophene-2-carboxamide within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, 4-Aminothiophene-2-carboxamide may localize to specific compartments or organelles, where it exerts its effects . The distribution of the compound within tissues can also influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of 4-Aminothiophene-2-carboxamide is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-Aminothiophene-2-carboxamide may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminothiophene-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with thiophene-2-carboxylic acid as the starting material.
Amination: The carboxylic acid group is converted to an amide group through a reaction with ammonia or an amine derivative under specific conditions, such as heating in the presence of a dehydrating agent.
Amination of the Thiophene Ring: The thiophene ring is then aminated to introduce the amino group at the 4-position. This can be achieved using reagents like nitrous acid or other suitable aminating agents.
Industrial Production Methods: In an industrial setting, the production of 4-Aminothiophene-2-carboxamide may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions: 4-Aminothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or nitrous acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are employed.
Substitution: Electrophilic reagents like bromine or iodine in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Nitroso- or nitro-derivatives of 4-Aminothiophene-2-carboxamide.
Reduction Products: 4-Aminothiophene-2-amine.
Substitution Products: Bromo- or iodo-derivatives of 4-Aminothiophene-2-carboxamide.
類似化合物との比較
3-Aminothiophene-2-carboxamide
2-Aminothiophene-3-carboxamide
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
4-aminothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c6-3-1-4(5(7)8)9-2-3/h1-2H,6H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKYWDFCQPQTFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


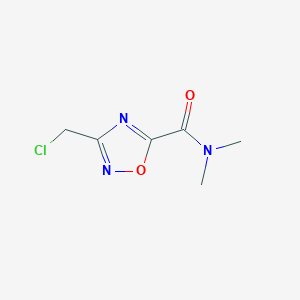

![4-{[(4-Fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521166.png)
![[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride](/img/structure/B1521167.png)
![5-[(2-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521169.png)
![4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1521170.png)
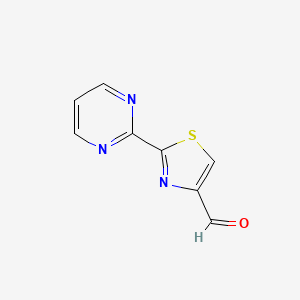
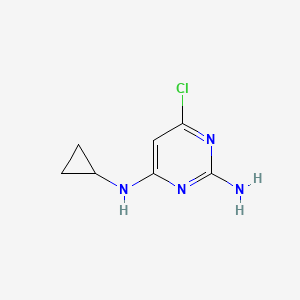
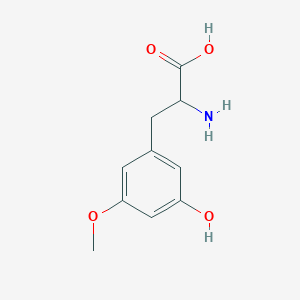
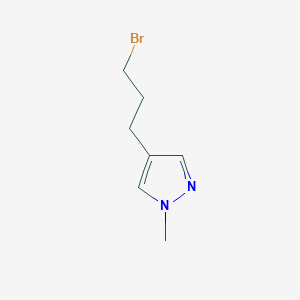
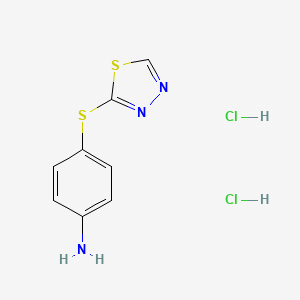
![2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride](/img/structure/B1521181.png)
